molecular formula C14H23N3O3S B12232419 3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine

3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B12232419
M. Wt: 313.42 g/mol
InChI Key: IQHMSJVDXQOBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is to use a pyridazine derivative as the starting material, which undergoes a series of reactions including alkylation, sulfonylation, and cyclization to introduce the desired functional groups.

    Alkylation: The initial step involves the introduction of the tert-butyl group through an alkylation reaction. This can be achieved using tert-butyl bromide and a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Sulfonylation: The next step is the introduction of the methanesulfonyl group. This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclization: The final step involves the cyclization of the intermediate compound to form the pyrrolidine ring. This can be achieved using a suitable cyclizing agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butyl-4-hydroxyanisole: A compound with similar tert-butyl and aromatic features but different functional groups.

    3-Tert-butyl-6-methoxypyridazine: A structurally related compound with a methoxy group instead of the methanesulfonyl group.

Uniqueness

3-Tert-butyl-6-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridazine is unique due to the presence of the methanesulfonyl group and the pyrrolidine moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N3O3S

Molecular Weight

313.42 g/mol

IUPAC Name

3-tert-butyl-6-[(1-methylsulfonylpyrrolidin-3-yl)methoxy]pyridazine

InChI

InChI=1S/C14H23N3O3S/c1-14(2,3)12-5-6-13(16-15-12)20-10-11-7-8-17(9-11)21(4,18)19/h5-6,11H,7-10H2,1-4H3

InChI Key

IQHMSJVDXQOBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.